2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide
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Overview
Description
2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Pyridine and Thiophene Rings: These rings can be introduced through cross-coupling reactions such as Suzuki or Heck reactions, which require palladium catalysts and specific ligands.
Final Assembly: The final step involves the coupling of the pyrimidine intermediate with the pyridine-thiophene intermediate under conditions that promote amide bond formation, such as using carbodiimides or other coupling agents.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, which may reduce the pyridine or thiophene rings.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the positions adjacent to the heteroatoms in the rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to partially or fully hydrogenated rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. Its heterocyclic structure could make it a candidate for drug design and development.
Medicine
In medicine, the compound could be investigated for its pharmacological properties. Its ability to interact with various biological targets might make it useful in the treatment of diseases or as a diagnostic tool.
Industry
In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include nucleic acids, proteins, or other cellular components, and the pathways involved could range from signal transduction to metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide: can be compared to other heterocyclic compounds such as:
Uniqueness
The uniqueness of this compound lies in its combination of three different heterocyclic rings, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
2-(4-methyl-6-oxopyrimidin-1-yl)-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-12-8-16(23)21(11-20-12)10-15(22)19-9-13-4-2-6-18-17(13)14-5-3-7-24-14/h2-8,11H,9-10H2,1H3,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHDHXDDQUHEZFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC(=O)NCC2=C(N=CC=C2)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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